molecular formula C9H13N3O B1416343 N-methyl-2-(methylamino)-N-(pyridin-2-yl)acetamide CAS No. 1019325-08-6

N-methyl-2-(methylamino)-N-(pyridin-2-yl)acetamide

Cat. No. B1416343
CAS RN: 1019325-08-6
M. Wt: 179.22 g/mol
InChI Key: NMGYUUWTXRESMX-UHFFFAOYSA-N
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Description

N-methyl-2-(methylamino)-N-(pyridin-2-yl)acetamide is a chemical compound that is commonly referred to as MPAA. It is a synthetic compound that has been used in various scientific research studies due to its unique properties. MPAA is a member of the acetamide family of compounds and is known for its ability to modulate the activity of certain proteins that are involved in various biological processes.

Scientific Research Applications

Chemosensor Development

A novel application of derivatives related to N-methyl-2-(methylamino)-N-(pyridin-2-yl)acetamide is in the development of chemosensors. One such derivative has been synthesized for monitoring Zn2+ concentrations in both living cells and aqueous solutions. This chemosensor exhibited remarkable fluorescence enhancement upon binding to Zn2+, with a detection limit far lower than the World Health Organization's guideline for Zn2+ in drinking water. Importantly, this sensor's functionality extends to biological samples, showcasing its utility in environmental and biological monitoring applications (Park et al., 2015).

Antibacterial Compound Synthesis

Research has also explored the synthesis of novel compounds attached to the pyridinecarboxamide moiety derived from N-methyl-2-(methylamino)-N-(pyridin-2-yl)acetamide. These compounds, encompassing derivatives of pyridine, quinoline, coumarin, bipyridine, and pyrimidine, have been evaluated for their antibacterial activities. A range of activities has been documented, highlighting the potential of these compounds in developing new antibacterial agents (Nabila et al., 2017).

Organic Synthesis and Chemical Reactions

The compound and its related derivatives have been utilized in various organic synthesis and chemical reactions. For instance, alternative products were obtained in a one-pot cyclocondensation reaction involving N-methyl-2-thiocarbamoylacetamide and other reactants. This highlights the versatility of the compound in facilitating the synthesis of complex organic molecules (Krauze et al., 2007).

Oxidation Reactivity Studies

Further research has been conducted on the oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides, demonstrating the generation of various products under different conditions. This study provides insights into the compound's reactivity, potentially informing its use in synthetic chemistry and material science applications (Pailloux et al., 2007).

properties

IUPAC Name

N-methyl-2-(methylamino)-N-pyridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-10-7-9(13)12(2)8-5-3-4-6-11-8/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGYUUWTXRESMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N(C)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(methylamino)-N-(pyridin-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.